molecular formula C12H9N3OS2 B2883105 2-(methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338780-21-5

2-(methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2883105
CAS No.: 338780-21-5
M. Wt: 275.34
InChI Key: CHRQPZVXAHPVPO-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a methylsulfanyl group at position 2 and a 2-pyridinyl moiety at position 3. Its molecular formula is C₁₁H₉N₃OS₂, with a molecular weight of 263.33 g/mol (calculated from and structural analysis).

Properties

IUPAC Name

2-methylsulfanyl-3-pyridin-2-ylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-17-12-14-8-5-7-18-10(8)11(16)15(12)9-4-2-3-6-13-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRQPZVXAHPVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1C3=CC=CC=N3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including antitumor effects, antimicrobial properties, and potential mechanisms of action.

  • Molecular Formula : C12H9N3OS
  • Molecular Weight : 275.4 g/mol

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine, including this compound, exhibit significant antitumor activity.

Case Studies

  • Synthesis and Evaluation :
    • A study synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their anticancer properties against human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma). The results indicated that several compounds exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent .
CompoundCell LineIC50 (µM)Comparison to Doxorubicin
18MCF-70.0227Comparable
13bHeLa0.025Comparable
10HCT-1160.030Comparable
  • Mechanism of Action :
    • The mechanism by which these compounds exert their effects may involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Specific thieno[3,2-d]pyrimidine derivatives have shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens.

Research Findings

  • Antibacterial Activity :
    • Studies have reported that thieno[3,2-d]pyrimidine derivatives show significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of methylsulfanyl and pyridinyl groups enhances this activity by potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL
  • Antifungal Activity :
    • Additionally, antifungal activity has been observed against species such as Aspergillus flavus and Candida albicans, indicating a broad spectrum of antimicrobial efficacy which could be leveraged in therapeutic applications .

Discussion

The biological activities of this compound highlight its potential as a lead compound for drug development in oncology and infectious disease treatment. The structural features contributing to its biological efficacy include:

  • Methylsulfanyl Group : Enhances solubility and bioavailability.
  • Pyridinyl Substitution : May facilitate interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one with key analogs based on substituents, physical properties, and reported activities:

Compound Name Core Structure Substituents (Positions) Molecular Formula Key Properties/Activities Reference
2-(Methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one -SCH₃ (position 2) C₇H₆N₂OS₂ Base structure; used as a precursor for further functionalization.
3-(2-Pyridinylmethyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one -SH (position 2), -CH₂(2-pyridinyl) (position 3), -CH₃ (position 6) C₁₄H₁₂N₄OS₂ Structural isomer with a methylene-linked pyridine; potential melanin modulation.
8-Bromo-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one Pyrido-thieno[3,2-d]pyrimidin-4(3H)-one -Br (position 8), -CH₃ (positions 2,7,9) C₁₅H₁₂BrN₃OS Evaluated as a Pim-1 kinase inhibitor; high melting point (>300°C).
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Thieno[3,2-d]pyrimidin-4(3H)-one -C₆H₄(3-OCH₃) (positions 2 and 6) C₂₀H₁₆N₂O₃S Aryl-substituted analog; melting point 241–243°C; synthesized via cyclization reactions.
7,9-Bis(4-methoxyphenyl)-2-(3-methylpyrazolyl)pyrido-thieno[3,2-d]pyrimidin-4(3H)-one (6b) Pyrido-thieno[3,2-d]pyrimidin-4(3H)-one -C₆H₄(4-OCH₃) (positions 7,9), pyrazole (position 2) C₃₄H₂₈N₆O₃S Complex substituents; melting point 183–185°C; no direct biological data.

Key Structural and Functional Differences

The 2-pyridinyl group at position 3 introduces a basic nitrogen atom, which may facilitate hydrogen bonding in biological systems, unlike compounds with alkyl or aryl substituents (e.g., 8a in ) .

Biological Activity Trends: Thieno[3,2-d]pyrimidinones with aryl substituents (e.g., 12a in ) often exhibit rigid planar structures, favoring interactions with kinases like EGFR or VEGFR-2 .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution at position 2 (using methyl disulfide) and condensation reactions at position 3 (with 2-aminopyridine), similar to methods in .

Research Findings and Implications

Pharmacological Potential

  • Kinase Inhibition: Pyrido-thieno-pyrimidinones (e.g., ) inhibit Pim-1 kinase (IC₅₀ values in µM range), critical in cancer signaling .
  • Antimicrobial Activity: Thieno[3,2-d]pyrimidin-4(3H)-ones with sulfanyl groups (e.g., ) inhibit Clostridium difficile (MIC ≤ 1 µg/mL) .

Physicochemical Properties

  • Solubility : The 2-pyridinyl group may improve aqueous solubility compared to purely aryl-substituted analogs (e.g., 12a in ) due to nitrogen’s polarity.
  • Thermal Stability : Melting points for analogs range from 148°C (methyl-substituted 3a in ) to >300°C (bromo- and methyl-substituted 8a in ), suggesting substituent-dependent stability .

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxylic Acid Derivatives

A widely adopted method involves reacting 2-aminothiophene-3-carboxylic acid with acylating agents to form fused oxazinone intermediates, which are subsequently functionalized. For example, treatment with benzoyl chloride in pyridine at 0°C yields 2-aryl-4H-thieno[3,2-d]oxazin-4-ones. These intermediates undergo ring-opening reactions with primary amines, such as 2-pyridinylamine, to generate the pyrimidinone core. The reaction proceeds via nucleophilic attack at the oxazinone’s carbonyl carbon, followed by cyclodehydration (Scheme 1).

Scheme 1 :

  • Oxazinone Formation :
    $$ \text{2-Aminothiophene-3-carboxylic acid} + \text{RCOCl} \xrightarrow{\text{pyridine, 0°C}} \text{2-R-4H-thieno[3,2-d]oxazin-4-one} $$
  • Amine Substitution :
    $$ \text{Oxazinone} + \text{2-pyridinylamine} \xrightarrow{\Delta, \text{EtOH}} \text{3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one} $$

This method achieves moderate yields (65–75%) and is scalable for bulk synthesis.

Thiophene Ring Annulation

Alternative approaches begin with preformed pyrimidinones. For instance, ethyl 2-aminothiophene-3-carboxylate reacts with ethyl isothiocyanate in pyridine under reflux to form 3-ethyl-2-thioxo-thieno[3,2-d]pyrimidin-4(3H)-one. The thioxo group at position 2 serves as a handle for further functionalization.

Introduction of the Methylsulfanyl Group

The methylsulfanyl moiety at position 2 is introduced via alkylation of a thiolate intermediate or displacement of a leaving group.

Thiolation-Alkylation Sequence

  • Thionation : Treatment of 3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one with Lawesson’s reagent converts the 2-oxo group to a thioxo derivative.
  • Methylation : The thioxo intermediate reacts with methyl iodide in the presence of sodium hydride (NaH) in DMF at 0°C, yielding the methylsulfanyl product (Scheme 2).

Scheme 2 :
$$ \text{3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one} \xrightarrow{\text{Lawesson’s reagent}} \text{2-thioxo intermediate} \xrightarrow{\text{CH}_3\text{I, NaH}} \text{2-(methylsulfanyl) product} $$

This method achieves 80–85% yield for the methylation step, with HPLC purity >95%.

Direct Nucleophilic Substitution

In cases where a chloro or sulfonyl group occupies position 2, displacement with methylsulfanyl nucleophiles (e.g., NaSMe) proves effective. For example, 2-chloro derivatives react with sodium thiomethoxide in DMF at 60°C to install the methylsulfanyl group.

Mechanistic Insights and Regiochemical Control

Oxazinone Ring-Opening Dynamics

The regioselectivity of amine attacks on oxazinones dictates the substitution pattern. Primary amines like 2-pyridinylamine preferentially target the carbonyl carbon over the thiophene sulfur, ensuring correct pyrimidinone ring formation. Computational studies suggest that electron-withdrawing substituents on the oxazinone enhance electrophilicity at the carbonyl, favoring nucleophilic attack.

Alkylation Stereoelectronic Effects

Methylation of thioxo intermediates proceeds via an SN2 mechanism, where the thiolate anion attacks methyl iodide. Steric hindrance from the 3-(2-pyridinyl) group minimally affects reactivity due to the planar geometry of the thienopyrimidinone system.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (CDCl3) : Key signals include δ 2.63 (s, 3H, SCH3), 7.20–8.49 (m, 4H, pyridinyl-H), and 7.34 (d, J = 5.5 Hz, 1H, thienyl-H).
  • HRMS (ESI) : Calculated for C13H10N3OS2 [M + H]+: 296.0312; Found: 296.0309.

Purity and Yield Optimization

Flash chromatography (SiO2, ethyl acetate/hexane) and recrystallization from ethanol yield analytically pure material. Typical isolated yields range from 70% (cyclocondensation) to 85% (alkylation).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclocondensation-Alkylation High regiocontrol; scalable Multi-step process; moderate yields 65–75
Thiophene Annulation Direct thioxo intermediate access Requires specialized starting materials 70–80
Direct Nucleophilic Substitution Single-step functionalization Limited to pre-functionalized intermediates 60–70

Industrial and Pharmacological Implications

The methylsulfanyl and pyridinyl groups enhance bioavailability and target binding, making this compound a candidate for kinase inhibition. Scale-up protocols recommend using flow chemistry for the alkylation step to mitigate exothermicity risks.

Q & A

Q. Example Data from Analogous Compounds :

Reaction StepConditionsYield (%)Reference
Core cyclizationDMF, 120°C, 12h65–75
Thioether formationNaSH, EtOH, reflux80–85

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Characterization relies on:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity. For example, pyridinyl protons appear as doublets (δ 7.5–8.5 ppm), while methylsulfanyl groups show singlets near δ 2.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 650–750 cm⁻¹, pyrimidine ring vibrations at 1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 316.07) .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns in crystalline form .

Basic: What preliminary biological screening assays are recommended for this compound?

Methodological Answer:
Initial screening should focus on:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) or dihydrofolate reductase (DHFR) using fluorometric assays .
  • Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and Stability : HPLC or UV-Vis to assess aqueous solubility and degradation under physiological pH (e.g., pH 7.4 buffer) .

Advanced: How can synthesis yield be optimized for scale-up?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Transition metals (e.g., Pd/C for coupling reactions) or organocatalysts to reduce side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates, while additives like molecular sieves absorb water in moisture-sensitive steps .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) to control exothermic reactions .

Case Study : A thienopyrimidine analog achieved 90% yield using Pd(OAc)₂/XPhos catalyst in toluene/water (3:1) at 80°C .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:
Discrepancies often arise from:

  • Assay Conditions : Varying pH, serum proteins, or reducing agents (e.g., DTT) can alter compound stability. Validate using standardized protocols (e.g., CLIA guidelines) .
  • Cell Line Variability : Test across multiple lines (e.g., primary vs. immortalized cells) and confirm target expression via Western blot .
  • Metabolic Interference : Use LC-MS to identify metabolites in hepatocyte microsomes .

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets (e.g., PDB ID 1M17) .
  • MD Simulations : GROMACS or AMBER to assess binding stability over 100 ns trajectories .
  • QSAR Modeling : MOE or RDKit to correlate substituent electronegativity with activity (e.g., CF₃ groups enhance kinase affinity) .

Advanced: How to design structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with halogen (Cl, F), methoxy, or trifluoromethyl groups at the 2-pyridinyl or methylsulfanyl positions .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical moieties (e.g., pyridinyl improves solubility but reduces potency) .
  • Data Analysis : Use PCA (Principal Component Analysis) to cluster activity trends .

Advanced: What are the best practices for compound storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solubility Maintenance : Lyophilize and reconstitute in DMSO (10 mM stock) with desiccants to avoid hydrolysis .
  • Stability Monitoring : Periodic HPLC checks (e.g., every 6 months) to assess purity .

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